Isobutyric acid hydrazide

Catalog No.
S749056
CAS No.
3619-17-8
M.F
C4H10N2O
M. Wt
102.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyric acid hydrazide

CAS Number

3619-17-8

Product Name

Isobutyric acid hydrazide

IUPAC Name

2-methylpropanehydrazide

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

InChI

InChI=1S/C4H10N2O/c1-3(2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7)

InChI Key

PLNNJQXIITYYTN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NN

Canonical SMILES

CC(C)C(=O)NN

Isobutyric acid hydrazide is an organic compound with the chemical formula C₄H₁₀N₂O. It appears as a white to almost white powder or crystalline solid and has a melting point ranging from 98.0 to 102.0 °C . This compound is derived from isobutyric acid and hydrazine, making it a hydrazide derivative. Its structure includes a hydrazine functional group, which imparts unique reactivity and biological properties.

There is no current information available regarding the mechanism of action of isobutyric acid hydrazide. Without knowledge of its biological activity or interaction with other molecules, this section remains incomplete.

Due to the lack of research on isobutyric acid hydrazide, no definitive safety information exists. It's advisable to handle it with caution, assuming potential hazards like flammability, moderate toxicity, and reactivity with strong oxidizing agents (common practice in labs). Always consult with a safety data sheet (SDS) for any unknown compound before handling it in a laboratory setting.

Future Research

Isobutyric acid hydrazide presents an opportunity for further scientific exploration. Studies could investigate its:

  • Synthesis and development of efficient production methods.
  • Chemical reactivity and exploration of potential applications.
  • Biological activity and potential use in pharmaceutical research.
, notably:

  • Formation of Indole Compounds: It can react with other compounds to yield polyfunctional indole derivatives, showcasing its versatility in organic synthesis .
  • Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones, forming stable covalent bonds .
  • Hydrazinolysis: In the presence of certain reagents, isobutyric acid hydrazide can undergo hydrazinolysis, which involves the cleavage of bonds by hydrazine .

Research indicates that isobutyric acid hydrazide may exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects: Preliminary research indicates that it may have anti-inflammatory properties, which could be beneficial for therapeutic applications.

The synthesis of isobutyric acid hydrazide typically involves the reaction of isobutyric acid or its esters with hydrazine hydrate. A notable method includes:

  • Esterification: Isobutyric acid is esterified with methanol to form methyl isobutyrate.
  • Hydrazinolysis: Methyl isobutyrate is then reacted with hydrazine hydrate under controlled conditions (e.g., temperature and molar ratios) to yield isobutyric acid hydrazide .

Other methods may involve variations in solvents and catalysts to enhance yield and purity.

Isobutyric acid hydrazide finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: The compound can be utilized in the development of agrochemicals.
  • Research: Its unique chemical properties make it valuable in chemical research, particularly in organic synthesis.

Several compounds share structural or functional similarities with isobutyric acid hydrazide. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Butyric Acid HydrazideHydrazideDerived from butyric acid; slightly different properties.
Propionic Acid HydrazideHydrazideOne carbon shorter; used in similar applications.
Valproic Acid HydrazideHydrazideKnown for anticonvulsant properties; larger structure.

Uniqueness of Isobutyric Acid Hydrazide

Isobutyric acid hydrazide stands out due to its specific molecular structure and potential biological activities. Its ability to form stable complexes with various organic compounds enhances its utility in synthetic chemistry compared to similar hydrazides. Additionally, its unique reactivity profile opens avenues for novel applications in pharmaceuticals and agrochemicals that may not be achievable with other compounds.

Nomenclature and Structural Identity

Isobutyric acid hydrazide is systematically named as 2-methylpropanoic acid hydrazide, reflecting its derivation from isobutyric acid (2-methylpropanoic acid) [9] [12] [15]. The compound carries the Chemical Abstracts Service registry number 3619-17-8 and the molecular descriptor file number MFCD00025122 [9] [15]. Alternative nomenclature includes isobutyrohydrazide and isobutyrylhydrazide, which emphasize the acyl nature of the compound [15] [16].

The molecular formula C₄H₁₀N₂O represents a molecular weight of 102.14 grams per mole [9] [12] [15]. The structural identity encompasses a branched four-carbon aliphatic chain terminating in a hydrazide functional group . The systematic structural representation follows the pattern (CH₃)₂CHCO-NH-NH₂, where the hydrazide moiety (-CO-NH-NH₂) replaces the hydroxyl group of the parent carboxylic acid [12].

The three-dimensional molecular structure exhibits specific stereochemical characteristics that influence its reactivity and physical properties [23]. Computational studies utilizing density functional theory methods have revealed that the compound adopts a stable conformation with specific bond angles and distances that optimize electronic interactions [23]. The presence of the hydrazide functional group introduces unique electronic properties, including the capacity for hydrogen bonding and coordination with metal centers [23].

Physical characterization data establishes isobutyric acid hydrazide as a white to almost white crystalline powder with a melting point range of 97-102 degrees Celsius [15] [16]. The compound demonstrates solubility in methanol and exhibits a maximum absorption wavelength at 192 nanometers when dissolved in methanol [15]. These physical properties reflect the influence of intermolecular hydrogen bonding patterns characteristic of hydrazide compounds [23].

Table 1: Physical and Chemical Properties of Isobutyric Acid Hydrazide

PropertyValueReference
Chemical FormulaC₄H₁₀N₂O [9] [12] [15]
Molecular Weight (g/mol)102.14 [9] [12] [15]
CAS Registry Number3619-17-8 [9] [12] [15]
MDL NumberMFCD00025122 [9] [15]
Physical State (20°C)Solid [15]
AppearanceWhite to almost white powder/crystal [15]
Melting Point (°C)97-102 [12] [15] [16]
Boiling Point (°C)238.6 ± 9.0 (predicted) [12] [16]
Density (g/cm³)1.0 ± 0.1 [12]
Maximum Absorption Wavelength (nm)192 (in methanol) [15]
SolubilitySoluble in methanol [15]

Position in Hydrazide Compound Classification

Isobutyric acid hydrazide occupies a specific position within the systematic classification of hydrazide compounds [4] [18]. Hydrazides represent a major class of organic compounds characterized by the general formula R−NR¹−NR²R³, where R represents an acyl, sulfonyl, phosphoryl, or similar electron-withdrawing group [4]. Within this broader classification, isobutyric acid hydrazide belongs to the subclass of acyl hydrazides, specifically carboxylic acid hydrazides [4] [18].

The hierarchical classification places isobutyric acid hydrazide within the category of organic compounds, specifically as a carboxylic acid derivative [18] [22]. The compound represents a member of the acyl hydrazide family, distinguished by the presence of the carbonyl group directly bonded to the hydrazine moiety [18] [20]. This structural arrangement imparts specific chemical properties that differentiate acyl hydrazides from other hydrazide types, including their reduced basicity compared to simple hydrazines due to the electron-withdrawing nature of the carbonyl group [4].

Within the acyl hydrazide classification, isobutyric acid hydrazide is further categorized as an aliphatic acyl hydrazide, contrasting with aromatic acyl hydrazides such as benzoic acid hydrazide [13] [18]. The branched-chain nature of the isobutyric acid moiety distinguishes it from linear aliphatic hydrazides, influencing both its physical properties and reactivity patterns [12].

The functional group classification emphasizes the dual nature of the hydrazide moiety, which contains both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon [18] [23]. This electronic arrangement enables isobutyric acid hydrazide to participate in diverse chemical transformations, including condensation reactions, cyclization processes, and coordination complex formation [18] [20].

Table 2: Chemical Classification of Isobutyric Acid Hydrazide

Classification LevelClassificationDescription
Chemical ClassOrganic CompoundCarbon-based molecular compound
Functional GroupHydrazide (-CONHNH₂)Contains carbonyl group bonded to hydrazine moiety
Compound TypeAcyl HydrazideDerived from carboxylic acid and hydrazine
Organic CategoryCarboxylic Acid DerivativeModified carboxylic acid structure
Derivative ClassIsobutyric Acid DerivativeDerived from 2-methylpropanoic acid
Molecular FrameworkBranched-Chain Aliphatic HydrazideFour-carbon branched chain with hydrazide group

Relationship to Isobutyric Acid Derivatives

Isobutyric acid hydrazide maintains a fundamental structural relationship to isobutyric acid (2-methylpropanoic acid) and the broader family of isobutyric acid derivatives [1] [5]. Isobutyric acid itself represents a branched short-chain fatty acid characterized by the molecular formula (CH₃)₂CHCOOH and classified as an isomer of butyric acid [1] [5]. The parent compound occurs naturally in various biological systems and serves as a precursor for numerous synthetic derivatives [1] [7].

The derivatization of isobutyric acid to form isobutyric acid hydrazide involves the replacement of the carboxyl hydroxyl group with the hydrazide functional group (-NH-NH₂) [2] . This transformation fundamentally alters the chemical properties of the molecule while maintaining the characteristic branched four-carbon framework [2] . The conversion typically proceeds through intermediate formation of esters or acid chlorides, which subsequently react with hydrazine hydrate under controlled conditions [2] [11].

The relationship extends to other isobutyric acid derivatives, including isobutyric acid esters, amides, and anhydrides [1] [22]. Each derivative class exhibits distinct reactivity patterns while sharing the common isobutyric acid backbone [1]. Isobutyric acid hydrazide demonstrates enhanced nucleophilicity compared to simple amides due to the presence of the additional nitrogen atom in the hydrazide group [18] [20].

Comparative analysis with related compounds reveals specific structural and property relationships . Butyric acid hydrazide, the linear isomer, shares the same molecular formula (C₄H₁₀N₂O) but exhibits different physical properties due to the structural differences in the carbon chain arrangement . The branching in isobutyric acid hydrazide influences its melting point, solubility characteristics, and reactivity patterns compared to its linear counterpart [12].

The metabolic relationship between isobutyric acid hydrazide and isobutyric acid derivatives extends to biological systems where isobutyric acid functions as a branched short-chain fatty acid produced during amino acid fermentation [5] [7]. This biological context provides insight into potential biochemical interactions and metabolic pathways involving isobutyric acid hydrazide [7].

Significance in Organic Chemistry Research

Isobutyric acid hydrazide occupies a significant position in contemporary organic chemistry research due to its versatile reactivity and synthetic utility [11]. The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic compounds containing nitrogen atoms [11] . Research applications encompass its use in synthesizing triazoline derivatives, specifically 3-isopropyl-4-amino-1,2,4-triazolin-5-one, which involves multi-step synthetic sequences [11] .

The biochemical research significance of isobutyric acid hydrazide centers on its enzyme inhibition properties . Studies have identified the compound as an inhibitor of 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase, an enzyme involved in the biosynthesis of straight-chain aliphatic carboxylic acids . This inhibition mechanism provides insights into metabolic pathway regulation and offers potential applications in biochemical research .

Contemporary research has expanded the application scope of isobutyric acid hydrazide in medicinal chemistry [27] [28]. Studies investigating hydrazide-hydrazone derivatives have demonstrated significant biological activities, including enzyme inhibition properties against acetylcholinesterase and butyrylcholinesterase [27]. These findings position isobutyric acid hydrazide as a valuable scaffold for developing therapeutic agents targeting neurological conditions [27].

The synthetic methodology research involving isobutyric acid hydrazide focuses on developing efficient preparation methods and exploring novel reaction pathways [2] [13]. Patent literature describes optimized synthetic routes involving esterification followed by hydrazinolysis, with careful control of reaction conditions to maximize yield and purity [2]. Industrial production methods emphasize the use of catalysts to enhance reaction efficiency while maintaining product quality [2].

Research into the physical and chemical properties of isobutyric acid hydrazide contributes to understanding structure-activity relationships within the hydrazide compound class [15] [23]. Computational studies utilizing density functional theory methods have provided detailed insights into electronic structure, molecular stability, and chemical reactivity patterns [23]. These theoretical investigations complement experimental observations and guide rational design approaches for derivative synthesis [23].

The analytical chemistry research applications of isobutyric acid hydrazide include its use as a derivatizing agent for carbonyl compounds [8] [24]. The compound's ability to form stable hydrazone derivatives with aldehydes and ketones makes it valuable for analytical determinations and separation techniques [8] [24]. This application extends the research utility beyond synthetic chemistry into analytical and separation science [24].

Recent investigations have explored the coordination chemistry of isobutyric acid hydrazide with metal centers [20] [23]. The hydrazide functional group provides multiple coordination sites, enabling the formation of metal complexes with diverse structural arrangements [20]. This research direction opens possibilities for developing metal-based catalysts and materials with specific properties [20].

XLogP3

-0.6

LogP

-0.63 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3619-17-8

Wikipedia

Isobutyric acid hydrazide

Dates

Modify: 2023-08-15

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